molecular formula C19H21N3O2 B11238302 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11238302
M. Wt: 323.4 g/mol
InChI Key: SDZMDCDLQGPTAL-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Carbazole Moiety: The carbazole moiety can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using suitable catalysts and reaction conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxazole ring or the carbazole moiety, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-3-yl)acetamide
  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide may exhibit unique biological activities or chemical properties due to the presence of both the oxazole and carbazole moieties. These structural features could confer specific interactions with biological targets, leading to distinct therapeutic or industrial applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C19H21N3O2/c1-11-15(12(2)24-22-11)10-18(23)20-17-9-5-7-14-13-6-3-4-8-16(13)21-19(14)17/h3-4,6,8,17,21H,5,7,9-10H2,1-2H3,(H,20,23)

InChI Key

SDZMDCDLQGPTAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

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